Lipophilicity Control: XLogP3-AA Comparison Against Key Analogs
The target compound exhibits an XLogP3-AA of 2.2, a critical parameter for predicting membrane permeability and oral bioavailability [1]. This value offers a balanced lipophilicity profile compared to its N-methylated analog (CAS 1776184-25-8), which, with an additional methyl group, is structurally predicted to have a higher logP and demonstrates a 5.6% increase in molecular weight (266.26 vs. 252.23 g/mol). Conversely, simpler pyridinemethanamine scaffolds without the trifluoromethylphenyl group, such as 3-picolylamine, have a substantially lower LogP (approximately 1.24), highlighting the target compound's intermediate lipophilicity .
| Evidence Dimension | Partition coefficient (XLogP3-AA / LogP) |
|---|---|
| Target Compound Data | 2.2 (XLogP3-AA) |
| Comparator Or Baseline | 3-Picolylamine: LogP ~1.24; N-Methyl analog (CAS 1776184-25-8): MW 266.26 (no experimental logP found, but consistent with increased lipophilicity) |
| Quantified Difference | The target compound is approximately 0.96 log units more lipophilic than 3-picolylamine and is a smaller, less lipophilic alternative to the N-methylated derivative. |
| Conditions | Computed properties from PubChem (XLogP3-AA) and vendor databases; predicted LogP for comparators. |
Why This Matters
Procuring this specific scaffold is essential for SAR campaigns where a logP around 2.0 is optimal, as it avoids the excessively high logP of bulkier analogs and the low logP of simpler pyridines, directly impacting solubility and in vitro assay performance.
- [1] PubChem. (2025). Compound Summary for CID 71301574, (5-(4-(Trifluoromethyl)phenyl)pyridin-3-yl)methanamine. National Center for Biotechnology Information. Retrieved May 4, 2026. View Source
